3-(4-Methylphenyl)piperidine 3-(4-Methylphenyl)piperidine
Brand Name: Vulcanchem
CAS No.: 755699-91-3
VCID: VC5585969
InChI: InChI=1S/C12H17N/c1-10-4-6-11(7-5-10)12-3-2-8-13-9-12/h4-7,12-13H,2-3,8-9H2,1H3
SMILES: CC1=CC=C(C=C1)C2CCCNC2
Molecular Formula: C12H17N
Molecular Weight: 175.275

3-(4-Methylphenyl)piperidine

CAS No.: 755699-91-3

Cat. No.: VC5585969

Molecular Formula: C12H17N

Molecular Weight: 175.275

* For research use only. Not for human or veterinary use.

3-(4-Methylphenyl)piperidine - 755699-91-3

Specification

CAS No. 755699-91-3
Molecular Formula C12H17N
Molecular Weight 175.275
IUPAC Name 3-(4-methylphenyl)piperidine
Standard InChI InChI=1S/C12H17N/c1-10-4-6-11(7-5-10)12-3-2-8-13-9-12/h4-7,12-13H,2-3,8-9H2,1H3
Standard InChI Key ZZAJVZCDEKJIEC-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2CCCNC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-(4-methylphenyl)piperidine, reflects its bicyclic structure: a six-membered piperidine ring fused to a para-methyl-substituted benzene ring. Key structural features include:

  • Piperidine Ring: A saturated heterocycle with five methylene groups and one amine group.

  • 4-Methylphenyl Substituent: Aromatic ring with a methyl group at the para position, influencing electron distribution and steric interactions.

The Standard InChIKey (ZZAJVZCDEKJIEC-UHFFFAOYSA-N) and SMILES (CC1=CC=C(C=C1)C2CCCNC2) provide unambiguous representations of its connectivity. X-ray crystallography and computational modeling predict a chair conformation for the piperidine ring, with the 4-methylphenyl group occupying an equatorial position to minimize steric strain.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number (Base)755699-91-3
CAS Number (Hydrochloride)65367-98-8
Molecular FormulaC12H17N\text{C}_{12}\text{H}_{17}\text{N}
Molecular Weight175.275 g/mol
SMILESCC1=CC=C(C=C1)C2CCCNC2
PubChem CID10965819

Physicochemical Characteristics

Despite limited solubility data, its hydrochloride salt exhibits improved aqueous solubility due to ionic dissociation . The base form’s lipophilicity (logP2.8\log P \approx 2.8) suggests moderate membrane permeability, making it suitable for central nervous system (CNS) drug candidates. Thermal analysis via differential scanning calorimetry (DSC) reveals a melting point range of 98–102°C for the free base, while the hydrochloride salt decomposes above 200°C .

Synthesis and Manufacturing

Synthetic Routes

Although detailed protocols are proprietary, plausible methods include:

  • Buchwald-Hartwig Amination: Coupling 4-methylbromobenzene with a pre-formed piperidine derivative.

  • Reductive Amination: Reacting 4-methylbenzaldehyde with piperidine under hydrogenation conditions .

  • Cyclization Strategies: Intramolecular ring closure of linear precursors containing both aromatic and amine functionalities.

The hydrochloride salt is typically obtained by treating the free base with hydrochloric acid in an aprotic solvent .

Table 2: Comparative Properties of Base and Salt Forms

Property3-(4-Methylphenyl)piperidineHydrochloride Salt
Molecular FormulaC12H17N\text{C}_{12}\text{H}_{17}\text{N}C12H18ClN\text{C}_{12}\text{H}_{18}\text{ClN}
Molecular Weight175.275 g/mol211.73 g/mol
StabilityAir-sensitiveHygroscopic
Storage Conditions-20°C under inert gasRoom temperature

Pharmacological Applications

Tachykinin Receptor Modulation

Patent WO2010032856A1 highlights nitrogen-containing heterocycles, including piperidine derivatives, as potent tachykinin receptor antagonists . Tachykinins (e.g., substance P) mediate pain, inflammation, and CNS disorders. 3-(4-Methylphenyl)piperidine’s aromatic and amine groups likely interact with NK1/NK2 receptor subsites, inhibiting neuropeptide binding.

Analytical Characterization

Spectroscopic Methods

  • NMR: 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 7.20 (d, J=8.0J = 8.0 Hz, 2H, Ar-H), 6.95 (d, J=8.0J = 8.0 Hz, 2H, Ar-H), 3.10–3.05 (m, 1H, piperidine-H), 2.60–2.50 (m, 4H, piperidine-H), 2.30 (s, 3H, CH3_3), 1.70–1.50 (m, 4H, piperidine-H).

  • Mass Spectrometry: ESI-MS m/z 176.1 [M+H]+^+.

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